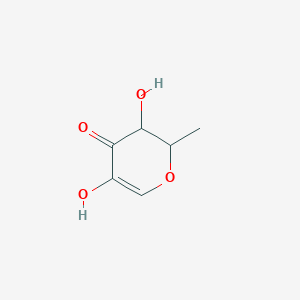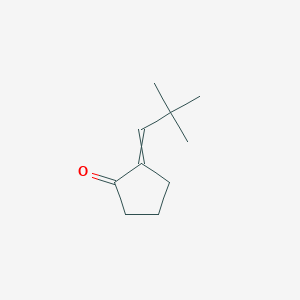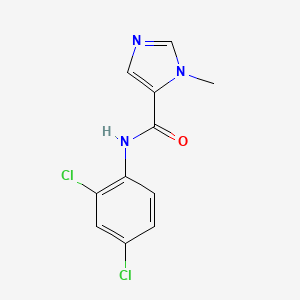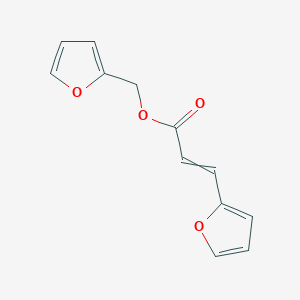
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide is a chemical compound that belongs to the class of thiolane derivatives. Thiolane derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a thiolane ring, a pyridine ring, and a phenyl group, making it a unique structure with potential for various chemical and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide compound.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.
Attachment of the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its biological activity can be explored for therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-Phenyl-2-(pyridin-2-yl)thiolane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carbothioamide group.
N-Phenyl-2-(pyridin-2-yl)thiolane-2-thioamide: Similar structure but with a thioamide group instead of a carbothioamide group.
Uniqueness: N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
104489-64-7 |
|---|---|
Fórmula molecular |
C16H16N2S2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-phenyl-2-pyridin-2-ylthiolane-2-carbothioamide |
InChI |
InChI=1S/C16H16N2S2/c19-15(18-13-7-2-1-3-8-13)16(10-6-12-20-16)14-9-4-5-11-17-14/h1-5,7-9,11H,6,10,12H2,(H,18,19) |
Clave InChI |
KHQVDPTWJGTLCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(SC1)(C2=CC=CC=N2)C(=S)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)







![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)



![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)

